N-(2,4-dimethylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide
Description
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Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O3S/c1-16-8-13-21(17(2)14-16)28-23(32)15-35-27-30-24-20-6-4-5-7-22(20)29-25(24)26(33)31(27)18-9-11-19(34-3)12-10-18/h4-14,29H,15H2,1-3H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDNLPANJHWLQTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OC)NC5=CC=CC=C53)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-Dimethylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a complex heterocyclic compound with potential biological activities. Its structural components suggest possible interactions with various biological targets, making it a candidate for further pharmacological exploration.
Chemical Structure
The compound is characterized by the following structural features:
- Molecular Formula : C27H27N3O3S2
- Molecular Weight : 505.65 g/mol
- CAS Number : 476485-68-4
Biological Activity Overview
Research indicates that compounds containing pyrimidine and thiazole moieties often exhibit significant biological activities, including antimicrobial, antifungal, and anticancer properties. The specific compound has been studied for its potential efficacy against various pathogens and cancer cell lines.
Antimicrobial Activity
The presence of the pyrimidine nucleus in this compound is crucial for its antimicrobial activity. Studies have shown that derivatives of pyrimidine can exhibit potent antibacterial effects against Gram-positive and Gram-negative bacteria. For instance:
- A derivative similar to this compound demonstrated a minimum inhibitory concentration (MIC) of 66 µM against Staphylococcus aureus .
- Other pyrimidine derivatives have shown comparable or superior activity to standard antibiotics like ciprofloxacin .
Anticancer Potential
The thiazole ring and the overall structure contribute to the cytotoxic properties of the compound. Research has indicated that:
- Compounds with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines, indicating significant cytotoxicity .
- The substitution patterns on the phenyl rings are critical; specifically, methyl groups at certain positions enhance activity against cancer cells .
Case Studies and Research Findings
- Antibacterial Activity Assessment :
- Anticancer Efficacy :
- Mechanism of Action :
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Biological Activities
Research has indicated that this compound exhibits several promising biological activities:
Antimicrobial Activity
Compounds similar to N-(2,4-dimethylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide have shown significant antimicrobial effects against various pathogens. Studies have reported efficacy against:
- Staphylococcus aureus
- Escherichia coli
- Candida albicans
These findings suggest potential applications in developing new antimicrobial agents to combat resistant strains of bacteria and fungi.
Anti-inflammatory Effects
The compound has been studied for its ability to modulate inflammatory responses. Research indicates that it can influence cytokine production, specifically the release of interleukin-6 (IL-6), in immune cells such as dendritic cells. This modulation can be beneficial in treating inflammatory diseases and conditions.
Antitumor Activity
Preliminary studies indicate that this compound may possess antitumor properties. It appears to induce apoptosis (programmed cell death) in cancer cells through interactions with cellular pathways involved in tumor growth. This suggests potential applications in cancer therapy.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Modifications to the molecular structure can enhance efficacy and reduce toxicity. Key factors influencing activity include:
- Substituent Positioning : The placement of functional groups can significantly impact binding affinity and selectivity for biological targets.
- Molecular Flexibility : The ability of the molecule to adopt different conformations may influence its interaction with enzymes or receptors.
Case Studies
Several case studies have documented the applications of this compound in various research settings:
- Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of derivatives based on this compound against clinical isolates of resistant bacteria, showing promising results that warrant further exploration.
- Cytokine Modulation : Research involving murine models demonstrated that treatment with this compound resulted in a significant decrease in pro-inflammatory cytokines, suggesting its potential use in therapeutic interventions for autoimmune diseases.
- Cancer Cell Apoptosis : In vitro studies have shown that this compound can effectively induce apoptosis in specific cancer cell lines, highlighting its potential role as an antitumor agent.
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2,4-dimethylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide?
- Methodology : The compound can be synthesized via oxidation of precursor pyrimidoindole derivatives using 3-chloroperoxybenzoic acid in a methanol:chloroform (1:1) solvent system at 45°C. Incomplete oxidation may yield sulfoxide or sulfone derivatives, necessitating purification via column chromatography .
- Key Steps :
- Thioether formation via nucleophilic substitution of pyrimidoindole thiols with chloroacetamide derivatives.
- Solvent optimization (e.g., DMF for coupling reactions) to minimize side products .
Q. How is the structural integrity of the compound validated post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : Confirm regiochemistry of the pyrimidoindole core and substitution patterns on acetamide.
- Mass Spectrometry (HRMS) : Verify molecular weight and purity.
- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing effects .
Q. What are the primary biological targets associated with this compound?
- Evidence : Structural analogs (e.g., pyrimido[5,4-b]indoles) exhibit selective binding to Toll-Like Receptor 4 (TLR4), modulating innate immune responses. Activity is influenced by substituents on the phenyl ring (e.g., methoxy groups) and the oxidation state of the sulfur atom (thio vs. sulfone) .
Advanced Research Questions
Q. How can the TLR4 binding affinity of this compound be optimized experimentally?
- Strategies :
- Substituent Variation : Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., nitro) to enhance hydrogen bonding with TLR4’s hydrophobic pocket.
- Sulfur Oxidation : Convert thioether to sulfone to improve solubility and binding kinetics (e.g., compound 2 in showed higher activity than sulfoxide analog 3).
- Assays :
- HEK-Blue™ hTLR4 Reporter Cells : Quantify NF-κB activation via SEAP secretion.
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics .
Q. What experimental designs are recommended for in vivo pharmacokinetic studies?
- Model Systems :
- Rodent Models : Administer compound intravenously (1–5 mg/kg) in Wistar albino mice to assess bioavailability, plasma half-life, and tissue distribution.
- Parameters :
- LC-MS/MS : Quantify compound levels in plasma and organs.
- Cytokine Profiling : Monitor IL-6 and TNF-α levels to correlate pharmacokinetics with immunomodulatory effects .
Q. How should researchers address contradictions in activity data between synthetic batches?
- Root Cause Analysis :
- Purity Assessment : Use HPLC to detect trace impurities (e.g., sulfoxide byproducts) that may antagonize TLR4 .
- Crystallographic Analysis : Confirm batch-to-batch consistency in stereochemistry .
- Mitigation :
- Controlled Oxidation : Optimize reaction time and stoichiometry of oxidizing agents (e.g., 3-chloroperoxybenzoic acid) to ensure complete conversion to the desired sulfur oxidation state .
Q. What methodologies are effective for evaluating toxicity in preclinical studies?
- In Vitro Screening :
- Ames Test : Assess mutagenicity using Salmonella typhimurium strains.
- Hepatotoxicity Assays : Measure ALT/AST release in HepG2 cells.
- In Vivo Models :
- Acute Toxicity : Administer escalating doses (10–100 mg/kg) in mice, monitoring weight loss and organ histopathology .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
